![molecular formula C17H19N3O B589078 8-Hydroxy Mirtazapine-d3 CAS No. 1330264-96-4](/img/no-structure.png)
8-Hydroxy Mirtazapine-d3
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Overview
Description
8-Hydroxy Mirtazapine-d3 is a labelled analog of the main metabolite of Mirtazapine . It is used in the synthesis of Mirtazapine .
Synthesis Analysis
Mirtazapine is predominantly metabolised to 8-hydroxy analogues (approximately 40%). The human biotransformation scheme is presented in figure 1 . The 8-hydroxy metabolites are conjugated with glucuronic acid or, to a minor extent, with sulphuric acid .Molecular Structure Analysis
The molecular formula of 8-Hydroxy Mirtazapine-d3 is C17H16D3N3O . Its molecular weight is 284.37 . The chemical structure of 8-Hydroxy Mirtazapine-d3 is a labelled analog of the main metabolite of Mirtazapine .Chemical Reactions Analysis
Mirtazapine is predominantly metabolised to 8-hydroxy analogues (approximately 40%). The human biotransformation scheme is presented in figure 1 . The 8-hydroxy metabolites are conjugated with glucuronic acid or, to a minor extent, with sulphuric acid .Physical And Chemical Properties Analysis
The molecular formula of 8-Hydroxy Mirtazapine-d3 is C17H16D3N3O . Its molecular weight is 284.37 . The chemical structure of 8-Hydroxy Mirtazapine-d3 is a labelled analog of the main metabolite of Mirtazapine .Mechanism of Action
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
CAS RN |
1330264-96-4 |
---|---|
Product Name |
8-Hydroxy Mirtazapine-d3 |
Molecular Formula |
C17H19N3O |
Molecular Weight |
284.377 |
InChI |
InChI=1S/C17H19N3O/c1-19-6-7-20-16(11-19)15-5-3-2-4-12(15)8-13-9-14(21)10-18-17(13)20/h2-5,9-10,16,21H,6-8,11H2,1H3/i1D3 |
InChI Key |
DAWYIZBOUQIVNX-FIBGUPNXSA-N |
SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC(=CN=C42)O |
synonyms |
1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-ol; _x000B_8-Hydroxy-6-azamianserin-d3; |
Origin of Product |
United States |
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